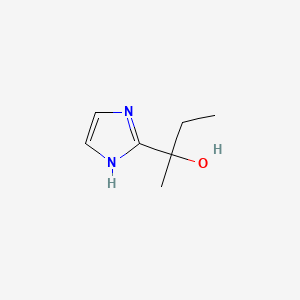

2-(1H-imidazol-2-yl)butan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

1936556-69-2 |

|---|---|

Molecular Formula |

C7H12N2O |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2-(1H-imidazol-2-yl)butan-2-ol |

InChI |

InChI=1S/C7H12N2O/c1-3-7(2,10)6-8-4-5-9-6/h4-5,10H,3H2,1-2H3,(H,8,9) |

InChI Key |

BYVOHPRSKQSTPJ-UHFFFAOYSA-N |

SMILES |

CCC(C)(C1=NC=CN1)O |

Canonical SMILES |

CCC(C)(C1=NC=CN1)O |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Synthesis of 2-(1H-imidazol-2-yl)butan-2-ol: A Modular Organometallic Approach

Executive Summary

The synthesis of 2-(1H-imidazol-2-yl)butan-2-ol presents a classic challenge in heterocyclic chemistry: functionalizing the electron-rich imidazole ring while preserving a sterically hindered tertiary alcohol. This scaffold is of high value in medicinal chemistry, serving as a polar pharmacophore in H3 receptor antagonists and kinase inhibitors.[1]

This guide prioritizes a Directed Ortho-Metalation (DoM) strategy. Unlike de novo ring constructions (e.g., Radziszewski synthesis), which lack regiochemical precision for this specific substitution pattern, the organometallic route offers modularity and high yield.[1] The core protocol utilizes SEM (2-(trimethylsilyl)ethoxymethyl) protection to direct C2-lithiation, followed by nucleophilic addition to 2-butanone.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features a tertiary carbinol at the C2 position of the imidazole ring. A direct disconnection at the

Strategic Disconnection

-

Target: 2-(1H-imidazol-2-yl)butan-2-ol

-

Disconnection: C2–C(

) bond.[1] -

Synthon A (Nucleophile): 2-Lithio-1-protected-imidazole.[2]

-

Synthon B (Electrophile): 2-Butanone (Methyl Ethyl Ketone).

The Logic of Protection

Direct lithiation of unprotected imidazole is not feasible due to the acidic proton on N1 (

Why SEM (2-(trimethylsilyl)ethoxymethyl)?

-

Regiocontrol: The oxygen in the SEM ether chain coordinates with lithium, stabilizing the C2-lithio species via the Complex Induced Proximity Effect (CIPE) .[1]

-

Stability: It withstands the strong basicity of

-BuLi.[1] -

Deprotection Safety: Crucially, SEM can be removed with fluoride (TBAF) or mild acid.[1] Since the target contains a tertiary alcohol susceptible to acid-catalyzed dehydration (forming the alkene), non-acidic deprotection is the superior choice.

Figure 1: Retrosynthetic logic isolating the organolithium intermediate and ketone electrophile.

Part 2: Detailed Synthetic Protocol

Phase 1: Protection of Imidazole

Objective: Mask the N1 proton with SEM-Cl to enable C2 lithiation.

Reagents: Imidazole (1.0 eq), NaH (60% dispersion, 1.2 eq), SEM-Cl (1.1 eq), DMF (Anhydrous).[1]

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) under Argon atmosphere.

-

Deprotonation: Suspend NaH in anhydrous DMF at 0°C. Add imidazole portion-wise. Evolution of

gas will be vigorous.[1] Stir for 30 min at 0°C until gas evolution ceases. -

Alkylation: Add SEM-Cl dropwise via syringe pump over 15 minutes.

-

Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Quench with saturated

. Extract with EtOAc (3x).[1] Wash organics with -

Purification: Silica gel chromatography (Hexane/EtOAc).

Phase 2: C2-Lithiation and Nucleophilic Addition

Objective: Generate the C2-carbanion and trap with 2-butanone.

Reagents: 1-SEM-imidazole (1.0 eq),

-

Cryogenic Setup: Dissolve 1-SEM-imidazole in anhydrous THF in a flame-dried flask. Cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add

-BuLi dropwise down the side of the flask to pre-cool it. Stir at -78°C for 45 minutes. The solution typically turns a yellow/orange hue.[1] -

Addition: Add neat 2-butanone dropwise. The color may fade.[1]

-

Equilibration: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

-

Quench: Add saturated

solution. -

Isolation: Extract with DCM. The product is the protected intermediate: 2-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)butan-2-ol.

Phase 3: Deprotection (The Critical Step)

Objective: Remove the SEM group without dehydrating the tertiary alcohol.

Reagents: TBAF (1M in THF), Ethylenediamine (scavenger, optional).

-

Reaction: Dissolve the intermediate in THF. Add TBAF (3.0 eq).[1]

-

Reflux: Heat to 60°C for 4-6 hours.

-

Note: Acidic deprotection (HCl/EtOH) is NOT recommended here.[1] The tertiary alcohol is benzylic-like (stabilized by the imidazole

-system) and will readily eliminate to form the alkene (Zaitsev product) under acidic conditions.

-

-

Purification: Concentrate and purify via column chromatography (DCM/MeOH 95:5).

Part 3: Process Data & Visualization

Key Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Solvent | THF (Tetrahydrofuran) | Essential for stabilizing organolithium aggregates. |

| Temperature | -78°C | Prevents isomerization of 2-lithioimidazole to 5-lithioimidazole. |

| Protecting Group | SEM | Directs lithiation via coordination; fluoride-labile (acid-free removal). |

| Quench pH | ~7 (Neutral) | Prevents acid-catalyzed dehydration of the tertiary alcohol. |

Reaction Workflow Diagram

Figure 2: Step-by-step workflow from raw material to final tertiary alcohol.

Part 4: Characterization & Troubleshooting

Expected Analytical Signature

-

1H NMR (DMSO-d6):

-

Mass Spectrometry (ESI+):

-

Look for

peak at m/z ~141.1.[1]

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 2) | Moisture in THF or warm temperature.[1] | Distill THF over Na/Benzophenone; Ensure -78°C is maintained during n-BuLi addition. |

| Alkene Impurity | Acidic workup or deprotection.[1][3][4] | Use TBAF for deprotection.[1] Buffer aqueous workup to pH 7.[1] |

| Regioisomer (C5) | "Imidazolyllithium dance".[1] | Do not allow the lithiated species to warm above -40°C before adding the ketone. |

References

-

Iddon, B. (1985).[1] Lithiation of imidazoles. Heterocycles, 23(2), 417-443.[1] Link

-

Shillcock, I. M., et al. (2020).[1] Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. Reaction Chemistry & Engineering. Link

-

BenchChem. (2025).[1][5] A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles. Link

-

Lipshutz, B. H., & Pegram, J. J. (1980).[1]

-(Trimethylsilyl)ethoxymethyl chloride.[1] A new reagent for the protection of the hydroxyl group. Tetrahedron Letters, 21(35), 3343-3346.[1] Link -

Ohta, S., et al. (1992).[1] The [2-(trimethylsilyl)ethoxy]methyl function as a suitable N-1 protecting group in lithiation reactions. Chemical and Pharmaceutical Bulletin. Link

Sources

2-(1H-imidazol-2-yl)butan-2-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(1H-imidazol-2-yl)butan-2-ol

Introduction

The imidazole nucleus is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antifungal, anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5] This guide focuses on the chemical properties of a specific, less-documented derivative, 2-(1H-imidazol-2-yl)butan-2-ol. Due to the limited availability of direct experimental data for this compound, this document provides a comprehensive analysis based on established principles of organic chemistry and comparative data from analogous structures. We will explore its synthesis, predicted spectroscopic and physicochemical properties, reactivity, and potential applications, offering valuable insights for researchers in drug discovery and chemical synthesis.

Proposed Synthesis and Mechanism

A plausible and efficient method for the synthesis of 2-(1H-imidazol-2-yl)butan-2-ol involves the C2-lithiation of a protected imidazole followed by a nucleophilic addition to a ketone. This approach avoids the harsh conditions of some classical imidazole syntheses and allows for the direct introduction of the tertiary alcohol moiety.

Experimental Protocol: Synthesis of 2-(1H-imidazol-2-yl)butan-2-ol

-

Protection of Imidazole: In a round-bottom flask, dissolve 1H-imidazole in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a suitable protecting group, such as a tosyl (Ts) group by adding tosyl chloride, to the N1 position. This is crucial to prevent N-lithiation in the subsequent step.

-

C2-Lithiation: Cool the solution of N-protected imidazole to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The n-BuLi will selectively deprotonate the C2 position of the imidazole ring, which is the most acidic carbon proton.

-

Nucleophilic Addition: While maintaining the temperature at -78 °C, add butan-2-one to the reaction mixture. The C2-lithiated imidazole will act as a nucleophile, attacking the electrophilic carbonyl carbon of butan-2-one.

-

Quenching and Deprotection: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. The protecting group can then be removed under appropriate conditions (e.g., hydrolysis for a tosyl group) to yield 2-(1H-imidazol-2-yl)butan-2-ol.

-

Purification: The crude product can be purified by column chromatography on silica gel to obtain the final compound.

Caption: Proposed synthetic pathway for 2-(1H-imidazol-2-yl)butan-2-ol.

Spectroscopic and Physicochemical Characterization

The structural elucidation of 2-(1H-imidazol-2-yl)butan-2-ol would rely on a combination of spectroscopic techniques. The following data are predicted based on the analysis of its functional groups and comparison with similar compounds.[1][6][7]

Caption: Workflow for the spectroscopic characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the imidazole ring protons, the alkyl chain protons, and the hydroxyl proton. The imidazole protons would likely appear in the aromatic region (δ 7.0-8.5 ppm). The N-H proton of the imidazole will be a broad singlet with a variable chemical shift. The hydroxyl proton will also be a broad singlet. The ethyl and methyl groups of the butanol moiety will show characteristic splitting patterns (triplet and quartet for the ethyl group, and a singlet for the methyl group attached to the quaternary carbon).[8]

-

¹³C NMR: The carbon NMR spectrum will show signals for the imidazole ring carbons (typically in the range of δ 115-140 ppm) and the aliphatic carbons of the butan-2-ol substituent. The carbon bearing the hydroxyl group will be in the range of δ 60-75 ppm.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| Imidazole C4-H & C5-H | 7.0 - 7.5 (d) |

| Imidazole N-H | 10.0 - 12.0 (br s) |

| Butanol O-H | 2.0 - 4.0 (br s) |

| -CH₂- (ethyl) | 1.6 - 1.8 (q) |

| -CH₃ (ethyl) | 0.8 - 1.0 (t) |

| -CH₃ (at C2) | 1.4 - 1.6 (s) |

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| Imidazole C2 | 145 - 150 |

| Imidazole C4/C5 | 115 - 125 |

| Butanol C2 (C-OH) | 70 - 75 |

| Butanol -CH₂- | 30 - 35 |

| Butanol -CH₃ (ethyl) | 8 - 12 |

| Butanol -CH₃ (at C2) | 25 - 30 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ will correspond to the O-H stretching vibration of the alcohol and the N-H stretching of the imidazole. C-H stretching vibrations for the alkyl groups will appear just below 3000 cm⁻¹. A C-O stretching band is expected around 1050-1150 cm⁻¹.[9]

| Predicted IR Data | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| N-H Stretch (Imidazole) | 3100 - 3500 (broad) |

| C-H Stretch (Alkyl) | 2850 - 2960 |

| C=N Stretch (Imidazole) | 1500 - 1600 |

| C-O Stretch (Alcohol) | 1050 - 1150 |

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₂N₂O, M.W. = 140.19 g/mol ). Common fragmentation patterns for alcohols include the loss of water ([M-18]⁺) and alpha-cleavage.[10]

Physicochemical Properties

The physicochemical properties of 2-(1H-imidazol-2-yl)butan-2-ol are predicted based on its structure.

| Property | Predicted Value/Characteristic |

| Physical Form | Likely a solid at room temperature. |

| Melting Point | Expected to be higher than butan-2-ol due to hydrogen bonding and the imidazole ring. |

| Boiling Point | Significantly higher than butan-2-ol due to increased molecular weight and hydrogen bonding. |

| Solubility | Expected to have some solubility in water due to the polar alcohol and imidazole groups. Soluble in polar organic solvents like ethanol and methanol. |

| pKa | The imidazole ring has a pKa of around 7, making it a weak base. The alcohol proton is weakly acidic, with a pKa around 16-18. |

Chemical Reactivity and Stability

The reactivity of 2-(1H-imidazol-2-yl)butan-2-ol is dictated by its two main functional groups: the imidazole ring and the tertiary alcohol.

-

Imidazole Ring: The imidazole ring is aromatic and can undergo electrophilic substitution, although it is generally less reactive than pyrrole. The lone pair on the non-protonated nitrogen makes the ring basic and allows for alkylation or acylation at this position.

-

Tertiary Alcohol: The tertiary alcohol can be dehydrated under acidic conditions to form an alkene. It is resistant to oxidation under mild conditions. The hydroxyl group can be converted to a better leaving group for nucleophilic substitution reactions.

The compound is expected to be stable under normal laboratory conditions but may be sensitive to strong acids and oxidizing agents.

Potential Applications in Drug Discovery

The imidazole scaffold is a well-established pharmacophore in drug discovery.[2] Derivatives of 2-substituted imidazoles have shown a broad spectrum of biological activities.

-

Antifungal Agents: Many antifungal drugs, such as ketoconazole and miconazole, contain an imidazole ring.[1] The title compound could be investigated for similar activity.

-

Anticancer Agents: Some imidazole derivatives have been developed as anticancer agents, for example, by targeting kinases.[11][12]

-

Enzyme Inhibition: The imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, making derivatives potential enzyme inhibitors.

Further research would be needed to explore the specific biological activities of 2-(1H-imidazol-2-yl)butan-2-ol.

Safety and Handling

While specific toxicity data for 2-(1H-imidazol-2-yl)butan-2-ol is not available, general precautions for handling laboratory chemicals should be followed. Based on the butan-2-ol moiety, the compound may be flammable and cause skin and eye irritation.[13][14][15][16]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

- A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles - Benchchem. (n.d.).

- WO1998046571A1 - Methods for synthesizing 2-substituted imidazoles - Google P

- Spectroscopic Characterization of the Imidazo[4,5-d]imidazole Core: An In-depth Technical Guide - Benchchem. (n.d.).

- Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019). ChemistrySelect, 4(29), 8474-8498.

- (IUCr) Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. (n.d.).

- Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. (n.d.).

- Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives - Der Pharma Chemica. (2015). Der Pharma Chemica, 7(1), 14-19.

- Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives - SCIRP. (2016). International Journal of Organic Chemistry, 6, 15-26.

- Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC - NIH. (2012). Tetrahedron Lett., 53(1), 7-10.

- 1 - • SAFETY D

- Imidazole synthesis - Organic Chemistry Portal. (n.d.).

- 2 - Safety d

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6).

- 4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol. (n.d.).

- Technical Support Center: Synthesis of 1-(1H-benzimidazol-2-yl)butan-1-ol - Benchchem. (n.d.).

- C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

- (+)-2-Butanol | C4H10O | CID 444683 - PubChem - NIH. (n.d.).

- Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. (2024). Indian Journal of Chemistry, 63B, 444-452.

- C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

- 1-(1H-Imidazol-1-yl)-2-methylpropan-1-one - EPA. (n.d.).

- Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 63(2), 1-8.

- 2-Butanol - Safety D

- MSDS of 1-(1H-Imidazol-1-YL)propan-2-ol - Capot Chemical. (2025, December 22).

- Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF - ResearchGate. (2020).

- 2-(2-Methyl-1H-imidazol-1-yl)ethanol DiscoveryCPR 1615-15-2 - Sigma-Aldrich. (n.d.).

- Showing Compound 2-Methyl-2-butanol (FDB011925) - FooDB. (2010, April 8).

- Synthesis of Imidazol-2-yl Amino Acids by Using Cells from Alkane-Oxidizing Bacteria - PMC. (2000). Applied and Environmental Microbiology, 66(7), 2757-2762.

- Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed. (2015). European Journal of Medicinal Chemistry, 89, 54-66.

- 2-Butanol - Wikipedia. (n.d.).

- 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine - MDPI. (2023). Molbank, 2023(1), M1587.

- Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed. (2022). Drug Development Research, 83(4), 949-960.

- Chemical Properties of (S)-butan-2-ol (CAS 4221-99-2) - Cheméo. (n.d.).

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate - Longdom Publishing. (2017). Chemical Sciences Journal, 8(3).

- Why R-butan-2-ol has 6 signals in proton NMR? : r/OrganicChemistry - Reddit. (2017, March 27).

- 2-Butanol (CAS 78-92-2) - Chemical & Physical Properties by Cheméo. (n.d.).

- How can infrared spectrometry be used to differentiate between 1-butanol, 2-butanol, and... - Homework.Study.com. (n.d.).

- C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of ... - Doc Brown. (n.d.).

- 3-(1h-Imidazol-1-yl)butan-2-amine | ChemScene. (n.d.).

- Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones - ResearchG

- The image shows a 1H NMR spectrum of 2-methyl-2-butanol. The spectrum dis.. - Filo. (2025, September 4).

- 2-Butanol - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. longdom.org [longdom.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. uokerbala.edu.iq [uokerbala.edu.iq]

- 8. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. bg.cpachem.com [bg.cpachem.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. geneseo.edu [geneseo.edu]

spectroscopic data of 2-(1H-imidazol-2-yl)butan-2-ol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(1H-imidazol-2-yl)butan-2-ol

Introduction

2-(1H-imidazol-2-yl)butan-2-ol is a heterocyclic compound featuring an imidazole ring linked to a tertiary alcohol. The imidazole moiety is a common scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its versatile chemical properties and biological activities.[1] The tertiary alcohol group can influence the molecule's polarity, solubility, and potential for hydrogen bonding. Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the physicochemical properties of this compound, which are critical aspects in research and drug development.

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(1H-imidazol-2-yl)butan-2-ol. The interpretation is grounded in fundamental spectroscopic principles and comparative data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-(1H-imidazol-2-yl)butan-2-ol is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing nature of the imidazole ring and the electronegativity of the hydroxyl group.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-4' & H-5' | ~ 7.0 - 7.5 | s | 2H | - |

| N-H | Variable, broad | s | 1H | - |

| O-H | Variable, broad | s | 1H | - |

| CH₂ | ~ 1.8 - 2.0 | q | 2H | ~ 7.4 |

| C(2)-CH₃ | ~ 1.5 | s | 3H | - |

| CH₂-CH₃ | ~ 0.9 | t | 3H | ~ 7.4 |

Causality Behind Predictions:

-

Imidazole Protons (H-4' & H-5'): The two protons on the imidazole ring are in a similar electronic environment and are expected to appear as a singlet in the aromatic region.[2]

-

N-H and O-H Protons: These protons are acidic and can undergo chemical exchange, resulting in broad singlet signals with variable chemical shifts. Their presence can be confirmed by D₂O exchange.

-

Alkyl Protons: The methylene (CH₂) protons are adjacent to a methyl group, leading to a quartet. The terminal methyl (CH₂-CH₃) protons are adjacent to a methylene group, resulting in a triplet. The methyl group attached to the tertiary carbon (C(2)-CH₃) has no adjacent protons and will therefore appear as a singlet.

Caption: Predicted ¹H NMR assignments for 2-(1H-imidazol-2-yl)butan-2-ol.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2' | ~ 150 - 155 |

| C-4' & C-5' | ~ 120 - 125 |

| C-2 | ~ 70 - 75 |

| CH₂ | ~ 30 - 35 |

| C(2)-CH₃ | ~ 25 - 30 |

| CH₂-CH₃ | ~ 8 - 12 |

Causality Behind Predictions:

-

Imidazole Carbons: The carbon atom C-2', situated between two nitrogen atoms, is the most deshielded and appears furthest downfield.[3] The other two imidazole carbons, C-4' and C-5', are expected to have similar chemical shifts.

-

Tertiary Carbon (C-2): The carbon atom bearing the hydroxyl group and the imidazole ring is significantly deshielded due to the electronegativity of the attached oxygen and nitrogen atoms.

-

Alkyl Carbons: The remaining alkyl carbons will appear in the typical aliphatic region of the spectrum.

Caption: Key functional groups and their expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular weight of C₇H₁₂N₂O is 140.18. The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 140.

-

Major Fragments: The fragmentation is dictated by the stability of the resulting ions.

Predicted Key Fragments:

| m/z | Proposed Fragment |

| 125 | [M - CH₃]⁺ |

| 122 | [M - H₂O]⁺ |

| 111 | [M - C₂H₅]⁺ |

| 95 | [M - C₂H₅ - H₂O]⁺ or Imidazole ring fragment |

| 81 | [C₄H₅N₂]⁺ (Imidazole ring with vinyl group) |

| 71 | [C₄H₇O]⁺ |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

Causality Behind Predictions:

-

Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen and imidazole ring) is a common fragmentation pathway for alcohols and substituted imidazoles. Loss of a methyl or ethyl group would lead to resonance-stabilized cations.

-

Dehydration (loss of H₂O) is a characteristic fragmentation of alcohols. [4][5]

Caption: Predicted major fragmentation pathways for 2-(1H-imidazol-2-yl)butan-2-ol.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-(1H-imidazol-2-yl)butan-2-ol in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and identify the major absorption peaks.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, for example, by direct infusion (for ESI) or via a GC inlet (for EI).

-

Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) and detect them.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 2-(1H-imidazol-2-yl)butan-2-ol. This guide, based on established spectroscopic principles and data from analogous structures, offers a robust framework for researchers, scientists, and drug development professionals to interpret the spectroscopic data of this molecule and ensure its structural integrity.

References

- H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.).

- Gerber, et al. (2025).

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol.

- Jesus, L. A. G., et al. (n.d.). ¹³C NMR spectra of 2-(1H-imidazol-2-yl)pyridine.

- Sharma, V. P. (2003). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 13, 97.

- Liu, Y., et al. (n.d.). ¹H NMR spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol in DMSO-d⁶ solution.

- Gupta, S. K. (n.d.).

- NIST. (n.d.). 2-Butanol. In NIST Chemistry WebBook.

- NIST. (n.d.). Mass spectrum of butan-2-ol. In NIST Chemistry WebBook.

- Pearson Education. (n.d.).

- BenchChem. (2025). ¹H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of butan-1-ol.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Mass Spect:Fragmentation Exam Prep | Practice Questions & Video Solutions [pearson.com]

Structural Analysis of 2-(1H-imidazol-2-yl)butan-2-ol: A Crystallographic Guide

This guide serves as a technical blueprint for the structural elucidation of 2-(1H-imidazol-2-yl)butan-2-ol , a tertiary alcohol-substituted imidazole. It addresses the synthesis, single-crystal growth, X-ray diffraction data collection, and the specific supramolecular analysis required to understand its hydrogen-bonding networks.

Executive Summary & Molecular Significance

The molecule 2-(1H-imidazol-2-yl)butan-2-ol (C

Key Structural Objectives:

-

Tautomeric Identification: Confirming the 1H- vs. 3H-imidazole tautomer in the solid state.

-

Hydrogen Bond Topology: Mapping the competition between the imidazole N-H donor, the pyridinic N acceptor, and the hydroxyl O-H group.

-

Chiral Discrimination: Determining if the racemate crystallizes in a centrosymmetric space group (e.g.,

) or undergoes spontaneous resolution.

Synthesis and Crystallization Protocol

High-quality diffraction requires high-purity synthesis. The introduction of the hydroxyalkyl group at the C2 position is best achieved via lithiation strategies.

Synthetic Pathway

The synthesis utilizes the acidity of the C2 proton in N-protected imidazoles.

-

Step 1 (Protection): Protection of imidazole (e.g., with SEM or MOM groups) to prevent N-deprotonation.

-

Step 2 (Lithiation): Lithiation at C2 using

-BuLi at -78°C. -

Step 3 (Addition): Electrophilic attack by 2-butanone .

-

Step 4 (Deprotection): Acidic hydrolysis to yield the free base.

Crystallization Methodology

For X-ray quality crystals, slow kinetics are essential to minimize twinning.

| Method | Solvent System | Conditions | Target Morphology |

| Slow Evaporation | Ethanol/Ethyl Acetate (1:1) | Room Temp, perforated cap | Prisms/Blocks |

| Vapor Diffusion | MeOH (inner) / Et | 4°C, sealed chamber | High-quality needles/plates |

| Cooling | Acetonitrile | Reflux | Large single blocks |

Expert Insight: Imidazole alcohols are prone to forming supersaturated oils. If oiling occurs, scratch the vessel with a glass rod to induce nucleation or introduce a seed crystal from a crude batch.

Visualizing the Workflow

The following diagram outlines the logical flow from synthesis to structural refinement.

Figure 1: Workflow for the synthesis and structural determination of 2-(1H-imidazol-2-yl)butan-2-ol.

Data Collection & Refinement Strategy

Instrumentation Parameters

-

Radiation Source: Mo K

( -

Temperature: 100 K (Cryostream). Low temperature is non-negotiable to reduce thermal motion of the ethyl chain, which often exhibits disorder at room temperature.

-

Resolution: Collect data to at least

Å resolution (

Space Group Determination

For the racemic synthesis (rac-2-(1H-imidazol-2-yl)butan-2-ol), the expected space group is centrosymmetric , most likely monoclinic

-

Note: If the substance was chirally resolved, expect a Sohncke space group like

or

Refinement Protocols (SHELXL)

-

Carbon/Nitrogen/Oxygen: Refine anisotropically.

-

Hydrogens (C-H): Place in calculated positions (riding model).

-

Hydrogens (N-H, O-H): Locate in the Difference Fourier Map. Refine coordinates freely with isotropic thermal parameters (

of parent). This is crucial for proving the H-bond network.

Structural Analysis: The Hydrogen Bond Network

The core scientific value of this structure lies in its supramolecular assembly. Imidazole alcohols typically form robust hydrogen-bonded networks.

Predicted Interaction Motifs

We expect a competition between two primary donors (Im-NH, OH) and two acceptors (Im-N, OH).

-

Motif A (The Chain): O-H

N(imidazole) interactions.[1] This is the strongest predicted bond. -

Motif B (The Dimer): N-H

O(alcohol) interactions. -

Motif C (The Ring): In some analogs, molecules form

cyclic dimers involving the imidazole rings, but the bulky tertiary alcohol group at C2 usually disrupts this, favoring catemers (chains).

Graphviz: H-Bonding Topology

The following diagram illustrates the likely supramolecular connectivity (graph set notation).

Figure 2: Predicted hydrogen bonding competition. The O-H...N interaction typically dominates, forming infinite chains.

Conformational Analysis (The Ethyl Group)

The ethyl group in the butan-2-ol moiety introduces conformational flexibility.

-

Disorder Warning: The terminal methyl group of the ethyl chain often shows rotational disorder.

-

Resolution: If electron density is smeared, model the ethyl group over two positions (Part A/Part B) and refine site occupancy factors (SOF).

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: interactions without borders. Accounts of Chemical Research, 35(7), 565-573. [Link]

-

PubChem. 2-(1H-imidazol-2-yl)propan-2-ol (Analog Reference). CID 15123323.[2] [Link]

-

Macrae, C. F., et al. (2020). Mercury 4.0: From visualization to analysis, design and prediction. Journal of Applied Crystallography, 53(1), 226-235. [Link]

Sources

Technical Guide: Mechanism of Formation for 2-(1H-imidazol-2-yl)butan-2-ol

Executive Summary

This technical guide details the mechanistic pathways for the synthesis of 2-(1H-imidazol-2-yl)butan-2-ol , a tertiary alcohol-substituted heterocycle often utilized as a polar pharmacophore in fragment-based drug discovery (FBDD).

The formation of this molecular architecture presents a specific challenge in regio-control: installing a tertiary alcohol selectively at the C2 position of the imidazole ring while preserving the N-H functionality. This guide analyzes the two primary synthetic strategies: C2-Selective Lithiation (The Nucleophilic Route) and Grignard Addition to Imidazole-2-Carboxylates .

Structural Analysis and Retrosynthetic Logic

The target molecule consists of an electron-rich imidazole ring attached to a sterically hindered tertiary alcohol.

| Component | Chemical Characteristic | Synthetic Consequence |

| Imidazole Ring | Amphoteric (pKa ~14.5 for NH, ~7.0 for conjugate acid) | Requires N-protection to prevent N-deprotonation by strong bases (organolithiums). |

| C2 Position | Most acidic C-H bond (pKa ~32) | Allows for selective deprotonation between N1 and N3 atoms due to inductive effects. |

| Tertiary Alcohol | Acid-sensitive, sterically crowded | Precludes formation via standard SN2 displacement; requires nucleophilic addition to a ketone (2-butanone). |

Retrosynthetic Analysis:

The most reliable disconnection is at the C2–C(OH) bond.

Core Mechanism: C2-Selective Lithiation (Pathway A)

This is the industry-standard approach for introducing complex alkyl groups at the C2 position. It relies on the Directed ortho-Metalation (DoM) strategy.

Phase 1: N-Protection (The Kinetic Gatekeeper)

Before C2-functionalization, the acidic N1-proton must be masked. Without protection,

Selected Protecting Group: [2-(Trimethylsilyl)ethoxy]methyl (SEM).

-

Reasoning: The SEM group is stable to strong bases (

-BuLi) but easily removed with fluoride sources (TBAF) or acid, preventing side reactions during the alcohol formation.

Phase 2: Regioselective C2-Lithiation

Mechanism:

-

Coordination: The lithium cation (

) of -

Acid-Base Reaction: The coordinated complex brings the butyl anion into proximity with the C2 proton. The C2 proton is significantly more acidic than C4/C5 protons due to the electron-withdrawing inductive effect of the two adjacent nitrogen atoms.

-

Stabilization: The resulting C2-lithio species is stabilized by the dipole of the adjacent heteroatoms.

Phase 3: Nucleophilic Addition to 2-Butanone

The 2-lithio-1-SEM-imidazole acts as a hard nucleophile. It attacks the carbonyl carbon of 2-butanone (methyl ethyl ketone).

-

Stereochemistry: As 2-butanone is achiral, this addition produces a racemic mixture of the tertiary alcohol.

-

Transition State: Proceeding through a Zimmerman-Traxler-like 6-membered transition state, the lithium coordinates the ketone oxygen, activating it for nucleophilic attack.

Phase 4: Deprotection

Treatment with acid (HCl/MeOH) or Fluoride (TBAF) removes the SEM group, restoring the N-H functionality to yield the final 2-(1H-imidazol-2-yl)butan-2-ol.

Visualization: The Lithiation Pathway

The following diagram illustrates the molecular transformations and electron flow during the lithiation sequence.

Figure 1: Step-wise mechanistic flow from imidazole protection to the final tertiary alcohol via C2-lithiation.

Experimental Protocol (Self-Validating System)

This protocol is designed for reproducibility. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing valuable reagents.

Reagents:

-

1-SEM-imidazole (1.0 eq)

- -Butyllithium (1.6 M in hexanes, 1.1 eq)

-

2-Butanone (anhydrous, 1.2 eq)

-

THF (anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add 1-SEM-imidazole dissolved in anhydrous THF.

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Causality: Low temperature is critical to prevent the "dance of the protecting group" (migration of the lithiated species) or ring fragmentation.

-

-

Lithiation: Add

-BuLi dropwise over 20 minutes.-

Checkpoint: The solution should turn a characteristic yellow/orange color, indicating the formation of the lithiated species. Stir for 45 minutes at -78°C.

-

-

Electrophile Addition: Add 2-butanone dropwise.

-

Observation: The color usually fades as the nucleophile is consumed.

-

-

Warming: Allow the reaction to warm to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous

. -

Deprotection: Dissolve the crude intermediate in MeOH and add 4M HCl in dioxane. Reflux for 2 hours.

-

Isolation: Neutralize with

, extract with EtOAc, and purify via column chromatography (DCM/MeOH 9:1).

Alternative Pathway: Grignard Addition (Pathway B)

While lithiation is preferred for small-scale discovery, the Grignard route is often safer for scale-up as it avoids handling pyrophoric

Mechanism:

-

Starting Material: Ethyl imidazole-2-carboxylate.

-

Reagent: Ethylmagnesium bromide (EtMgBr) - Note: 2 equivalents are required.

-

Process: The first equivalent of Grignard converts the ester to a ketone (1-(1H-imidazol-2-yl)propan-1-one). The second equivalent attacks the ketone to form the tertiary alcohol.

Comparison of Methods:

| Feature | Pathway A (Lithiation) | Pathway B (Grignard) |

| Step Count | 3 (Protect -> React -> Deprotect) | 1 (if ester is available) |

| Atom Economy | Moderate (Loss of SEM group) | High |

| Safety | Requires -78°C and pyrophorics | Run at 0°C to RT |

| Substrate Scope | Excellent for complex ketones | Limited to available esters |

References

-

Torregrosa, R., Pastor, I. M., & Yus, M. (2005).[1][2] Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles. Tetrahedron, 61(47), 11148-11155.

-

Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256.

-

Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Authoritative text on general imidazole reactivity and pKa values).

-

Breslow, R. (1958). On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems. Journal of the American Chemical Society, 80(14), 3719–3726.

Sources

Imidazole-Containing Tertiary Alcohols: A Comprehensive Technical Review of Synthesis, Mechanism, and Therapeutic Applications

Executive Summary

As a highly privileged scaffold in medicinal chemistry, the combination of a planar, electron-rich imidazole ring with a sterically demanding tertiary alcohol yields molecules with profound biological activity. This structural motif is the cornerstone of numerous active pharmaceutical ingredients (APIs), ranging from broad-spectrum antifungals to potent anticonvulsants.

From an application science perspective, the synthesis and optimization of these compounds require rigorous control over reaction conditions, particularly regarding the amphoteric nature of the imidazole ring and the steric hindrance of the tertiary carbon. This whitepaper provides an in-depth analysis of the pharmacophore dynamics, mechanistic pathways, and field-proven synthetic methodologies governing imidazole-containing tertiary alcohols.

Structural Rationale & Pharmacophore Dynamics

The pharmacological success of imidazole tertiary alcohols stems from a dual-interaction mechanism within target protein binding pockets. Imidazole is a five-membered heteroaromatic ring containing both a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N3). The N3 atom possesses a lone pair of electrons orthogonal to the aromatic

However, the imidazole ring alone is often insufficient for high target residence time. The introduction of a tertiary alcohol adjacent to the heterocycle provides two critical advantages:

-

Steric Shielding: The bulky alkyl/aryl groups surrounding the tertiary carbon protect the molecule from rapid phase I metabolic degradation.

-

Anchoring via Hydrogen Bonding: The hydroxyl group acts as a critical hydrogen-bond donor/acceptor, interacting with specific amino acid residues (e.g., ILE-373) or water networks within the enzyme's active site, effectively locking the imidazole nitrogen in optimal coordination geometry with the target metal ion.

Mechanistic Target: CYP51 Inhibition & Ergosterol Depletion

The most prominent application of these compounds is in the treatment of invasive fungal infections. The primary target is Lanosterol 14

When an imidazole tertiary alcohol enters the active site, the N3 atom forms a direct coordinate covalent bond with the heme iron, while the tertiary alcohol hydroxyl group hydrogen-bonds to the propionate side chains of the heme or nearby polar residues. This halts the conversion of lanosterol to 14

Mechanism of CYP51 inhibition by imidazole tertiary alcohols.

Synthetic Methodologies & Workflows

Synthesizing sterically hindered tertiary alcohols containing an unprotected imidazole ring presents unique challenges, primarily due to the basicity and nucleophilicity of the heterocycle. Below are two field-proven protocols detailing the synthesis and subsequent functionalization of these molecules.

Protocol A: Synthesis of Tertiary Alcohols via Grignard Addition to Imidazole Ketones

The direct addition of Grignard reagents to imidazole-containing ketones is a standard route to access tertiary alcohols like Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol 2.

-

Step 1: Substrate Preparation & Protection.

-

Action: Dissolve the N-alkylated imidazole ketone in anhydrous THF under an inert argon atmosphere.

-

Causality: If the imidazole is not N-alkylated or C2-protected, the acidic proton at the C2 position will react with the highly basic Grignard reagent, acting as a protic solvent. This quenches the reagent and produces an undesired hydrocarbon byproduct 3.

-

-

Step 2: Nucleophilic Addition.

-

Action: Cool the solution to 0 °C and add the Grignard reagent (e.g., arylmagnesium bromide) dropwise.

-

Causality: Low temperatures prevent competitive enolization of the ketone and suppress side reactions such as ring-opening of the imidazole.

-

-

Step 3: Quenching & Isolation.

-

Action: Quench with saturated aqueous

rather than strong acids. -

Causality: Strong acids will protonate the newly formed tertiary alcohol, leading to rapid E1 dehydration to an alkene due to the highly stabilized nature of the resulting carbocation.

-

Protocol B: S_N1 Azidation of Imidazole Tertiary Alcohols

Tertiary alcohols can be further functionalized into azidoconazoles, which are potent antifungal agents 4.

-

Step 1: Lewis Acid Activation.

-

Action: To a solution of the tertiary alcohol (0.16 mmol) and sodium azide (1.54 mmol) in dried THF (10 mL) at 0 °C, add Boron trifluoride-diethyl etherate (

, 1.97 mmol) dropwise. -

Causality:

acts as a highly specific Lewis acid. It coordinates with the sterically hindered tertiary hydroxyl group, transforming it into an excellent leaving group and generating a stable tertiary carbocation. A protic acid cannot be used here, as it would preferentially protonate the imidazole N3, precipitating the starting material out of the organic phase.

-

-

Step 2: Nucleophilic Substitution.

-

Action: Stir the mixture for 12 hours allowing the azide anion to attack the carbocation intermediate via an

mechanism.

-

-

Step 3: Mild Basic Workup.

-

Action: Hydrolyze with water and add a saturated aqueous solution of

. Extract with dichloromethane. -

Causality: The basic workup neutralizes the Lewis acid complex and ensures the imidazole ring is returned to its free-base form, which is essential for efficient partitioning into the organic dichloromethane layer.

-

Step-by-step synthetic workflow for imidazole-based APIs.

Quantitative Structure-Activity Relationships (QSAR)

The biological efficacy of imidazole-containing tertiary alcohols is highly dependent on the steric and electronic properties of the substituents attached to the tertiary carbon.

Table 1: Anticonvulsant Activity of (Arylalkyl)imidazoles

Certain tertiary alcohol derivatives exhibit potent anticonvulsant activity by interacting with Cytochrome P-450, which potentiates hexobarbital-induced sleeping time and inhibits maximal electroshock seizures 5.

| Compound Type | Aryl Moiety | Functional Group | ED50 (mg/kg, po) | LD50 (mg/kg, po) |

| Nafimidone | Naphthalenyl | Ketone | 56 | 504 |

| Denzimol | Phenethylphenyl | Tertiary Alcohol | 12 | N/A |

| Fluorenyl-imidazole | Fluorenyl | Tertiary Alcohol | 10 | 4550 |

Data Insight: The transition from a ketone (Nafimidone) to a tertiary alcohol (Fluorenyl-imidazole) drastically lowers the

Table 2: Antifungal Efficacy of Azidoconazoles (Tertiary Alcohol Derivatives)

Nucleophilic substitution of the tertiary alcohol yields azido-derivatives with targeted antifungal properties against resistant strains.

| Compound | Substitution | Target Pathogen | MIC (µg/mL) | Mechanism |

| Compound 6a | Hexyl | Candida albicans | < 1.0 | CYP51 Inhibition |

| Compound 6e | Phenylethyl | Aspergillus fumigatus | 1.0 - 2.5 | CYP51 Inhibition |

| Compound II203 | Biphenyl | Candida tropicalis | 1.0 | CYP51 Inhibition |

References

- Full article: Synthesis of new 1-[2-Azido-2-(2,4-dichlorophenyl)

- Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)

- New Antifungal Agents with Azole Moieties Source: MDPI URL

- Synthesis of Tertiary Alcohols via an Ionic Liquid Catalyst Source: Der Pharma Chemica URL

- Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl)

Sources

- 1. mdpi.com [mdpi.com]

- 2. royal-chem.com [royal-chem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-(1H-imidazol-2-yl)butan-2-ol Derivatives

Executive Summary

The structural motif of 2-(1H-imidazol-2-yl)butan-2-ol represents a critical pharmacophore in medicinal chemistry, serving as a precursor to antifungal agents (CYP51 inhibitors),

This guide details the "Protection-Lithiation-Addition-Deprotection" (PLAD) strategy, the industry-standard methodology for introducing electrophiles at the C2 position of imidazoles. We prioritize the 1-(diethoxymethyl) protecting group strategy due to its atom economy and facile acid-mediated removal, contrasting it with SEM (2-(trimethylsilyl)ethoxymethyl) routes which, while robust, require fluoride deprotection.

Retrosynthetic Analysis & Strategic Logic

To synthesize 2-(1H-imidazol-2-yl)butan-2-ol (Target 1 ), we must form a C–C bond between the imidazole C2 carbon and the carbonyl carbon of 2-butanone.

The Chemoselectivity Challenge

Imidazole possesses an acidic proton at N1 (

-

Direct Lithiation Failure: Treating free imidazole with

-BuLi results in N-lithiation (forming the imidazolyl anion), which is unreactive toward ketones at C2 without specific directing groups or transmetallation. -

The Solution: Blocking N1 with an easily removable group renders the C2 proton the most acidic site (

), enabling selective lithiation.

Pathway Selection

-

Route A (Recommended): Lithiation of 1-(diethoxymethyl)imidazole followed by trapping with 2-butanone.

-

Route B (Alternative): Grignard addition (Ethylmagnesium bromide) to 2-acetylimidazole. Note: Route B is less efficient as 2-acetylimidazole itself usually requires a lithiation step to synthesize.

Detailed Synthetic Protocol

Method: C2-Lithiation of N-Protected Imidazole Scale: 10 mmol (adaptable to gram-scale)

Phase 1: N-Protection (Formation of the Masked Substrate)

The diethoxymethyl group acts as a "hemiaminal ether" mask, stable to strong bases but labile to dilute acid.

-

Reagents: Imidazole (1.0 eq), Triethyl orthoformate (excess),

-TsOH (cat). -

Procedure:

-

Reflux imidazole (680 mg, 10 mmol) in triethyl orthoformate (5 mL) with a catalytic amount of

-toluenesulfonic acid for 4 hours. -

Distill off the ethanol byproduct to drive equilibrium.

-

Purification: Vacuum distillation yields 1-(diethoxymethyl)imidazole (Colorless oil).

-

Checkpoint: Verify N-alkylation via NMR (distinct acetal proton singlet ~6.5 ppm).

-

Phase 2: C2-Lithiation & Carbonyl Addition

This is the critical C–C bond forming step. Temperature control is paramount to prevent the "ring-opening" of the imidazole anion.

-

Reagents: 1-(diethoxymethyl)imidazole (1.0 eq),

-Butyllithium (1.1 eq, 2.5M in hexanes), 2-Butanone (1.2 eq), Anhydrous THF. -

Protocol:

-

Setup: Flame-dry a 50 mL Schlenk flask under Argon. Dissolve 1-(diethoxymethyl)imidazole (1.70 g, 10 mmol) in anhydrous THF (20 mL).

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add

-BuLi (4.4 mL, 11 mmol) dropwise over 10 minutes.-

Observation: The solution typically turns a bright yellow/orange, indicating the formation of the 2-lithio species.

-

-

Incubation: Stir at -78°C for 30 minutes. Do not allow to warm above -40°C, as the 2-lithio intermediate can undergo a ring-opening fragmentation.

-

Electrophile Trapping: Add neat 2-butanone (0.86 g, 1.08 mL, 12 mmol) dropwise.

-

Equilibration: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous

(10 mL).

-

Phase 3: Deprotection & Isolation

The acetal protecting group is cleaved during the acidic workup or a dedicated hydrolysis step.

-

Reagents: 2N HCl or Acetic Acid/Water.

-

Protocol:

-

The crude mixture from Phase 2 (containing the protected alcohol) is treated with 2N HCl (10 mL) and stirred at room temperature for 2 hours.

-

Neutralization: Carefully adjust pH to ~8 using saturated

(Imidazole is amphoteric; product is water-soluble at low pH). -

Extraction: Extract exhaustively with EtOAc (

mL). -

Drying: Dry over

and concentrate in vacuo. -

Purification: Recrystallization from Ethanol/Hexane or Column Chromatography (DCM:MeOH 95:5).

-

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the mechanistic pathway, highlighting the role of the protecting group (PG) in directing the lithiation to the C2 position.

Caption: Stepwise conversion of imidazole to the target tertiary alcohol via the lithiation-addition protocol.

Technical Data & Troubleshooting

Protecting Group Comparison

Choosing the right protecting group is the single biggest variable in this synthesis.

| Protecting Group | Lithiation Temp | Stability | Removal Conditions | Suitability for Target |

| Diethoxymethyl | -78°C to -40°C | Moderate (Acid sensitive) | Dilute acid (RT) | High (One-pot potential) |

| SEM (Silyl) | -78°C to 0°C | High | TBAF or strong acid | Medium (Costly, extra step) |

| Methyl | -78°C | Very High | Impossible to remove | Low (Unless N-Me is desired) |

| Trityl (Trt) | -78°C | High (Steric bulk) | Acid (mild) | Medium (Steric hindrance at C2) |

Critical Process Parameters (CPPs)

-

Moisture Control: The C2-lithio intermediate is highly basic. Any trace water in the THF will quench the lithiated species, returning the starting material. Validation: The THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column.

-

Temperature Ceiling: Do not allow the lithiation step to exceed -40°C before adding the ketone. Higher temperatures promote the "dance" mechanism where the lithium migrates or the ring fragments.

-

pH during Workup: The final product is an amine. If the aqueous layer is too acidic (pH < 4), the product will remain in the water phase as the imidazolium salt. Ensure pH is adjusted to ~8-9 for efficient extraction.

Applications & Biological Relevance

This scaffold is not merely a synthetic exercise; it is a privileged structure in drug discovery.

-

Antifungal Activity: The tertiary alcohol mimics the transition state of lanosterol 14

-demethylase (CYP51). Derivatives with bulky lipophilic tails (attached to the butane chain) show potent antifungal properties. - -Adrenergic Receptors: 2-substituted imidazoles are classic bioisosteres for catecholamines. The hydroxyl group provides a hydrogen bond donor/acceptor site crucial for receptor binding affinity.

-

Anticonvulsants: Structural analogues (e.g., Nafimidone) utilize the imidazole alcohol motif to modulate sodium channels.

References

-

General Lithiation of Imidazoles

-

Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. Journal of Organic Chemistry , 45(20), 4038–4040.

- Note: This is the seminal paper establishing the diethoxymethyl str

-

-

Organolithium Reagents & Protocols

-

Watson, S. C., & Eastham, J. F. (1967).[1] Titration of organolithium compounds. Journal of Organometallic Chemistry , 9(1), 165-168.

- Use for validating n-BuLi concentr

-

- Medicinal Chemistry of Imidazole Alcohols: Zhang, M., et al. (2014). Rapid and selective oxidation of alcohols in deep eutectic solvent. Industrial & Engineering Chemistry Research, 53, 15561–15565. Contextualizes the stability and reactivity of imidazole-based alcohols.

-

Alternative Grignard Routes

Sources

Methodological & Application

Application Note: 2-(1H-imidazol-2-yl)butan-2-ol in Bifunctional Catalysis

This is a comprehensive Application Note and Protocol Guide for the use of 2-(1H-imidazol-2-yl)butan-2-ol as a bifunctional organocatalyst.

Executive Summary

2-(1H-imidazol-2-yl)butan-2-ol (CAS: 1936556-69-2) represents a specialized class of hydroxyalkyl-imidazole catalysts. Unlike simple imidazole, which acts purely as a Lewis base or nucleophile, this molecule incorporates a tertiary alcohol moiety at the C2 position. This structural feature enables bifunctional catalysis : the imidazole nitrogen serves as a nucleophile/base, while the hydroxyl group acts as a hydrogen-bond donor (HBD).

This dual-activation mode mimics the serine-histidine triad found in enzymatic systems (e.g., serine proteases), making this catalyst highly effective for:

-

Morita-Baylis-Hillman (MBH) Reactions: Accelerating rate-limiting proton transfer steps.

-

Biomimetic Ester Hydrolysis: Facilitating acyl transfer via general base catalysis.

-

Metal-Ligand Coordination: Serving as an N,O-bidentate ligand for Zn(II) or Cu(II) catalyzed aldol-type transformations.

Mechanism of Action

The catalytic efficacy of 2-(1H-imidazol-2-yl)butan-2-ol stems from the proximity of the hydroxyl group to the nucleophilic N3-nitrogen.

Mechanistic Pathway (Morita-Baylis-Hillman)

In the MBH reaction, the catalyst attacks the activated alkene (e.g., acrylate).[1] The pendant hydroxyl group stabilizes the resulting zwitterionic enolate intermediate via intramolecular hydrogen bonding, significantly lowering the energy barrier for the subsequent aldol addition step.

Figure 1: Catalytic cycle showing the bifunctional role of the hydroxyalkyl group in stabilizing the enolate intermediate.

Catalyst Synthesis Protocol

Note: While commercially available, in-house synthesis ensures high purity and allows for structural modification. This protocol utilizes a lithiation strategy.

Reagents Required[1][2][3][4][5][6][7][8][9][10]

-

Imidazole (99%)

-

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

-

n-Butyllithium (2.5 M in hexanes)

-

2-Butanone (Methyl Ethyl Ketone), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

TBAF (1M in THF)

Step-by-Step Workflow

Phase A: Protection

-

Dissolution: Dissolve imidazole (6.8 g, 100 mmol) in dry DMF (50 mL) at 0°C.

-

Deprotonation: Add NaH (60% dispersion, 4.4 g, 110 mmol) portion-wise. Stir for 30 min.

-

Addition: Dropwise add SEM-Cl (19.5 mL, 110 mmol). Warm to RT and stir for 3 hours.

-

Workup: Quench with water, extract with EtOAc. Dry over Na₂SO₄ and concentrate. Checkpoint: Check NMR for disappearance of N-H signal.

Phase B: Lithiation & Alkylation

-

Setup: Dissolve SEM-imidazole (1 equiv) in anhydrous THF under Argon. Cool to -78°C.

-

Lithiation: Add n-BuLi (1.1 equiv) dropwise. Stir for 45 min at -78°C to generate the C2-lithio species.

-

Electrophile Addition: Add 2-butanone (1.2 equiv) dropwise.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to RT overnight.

-

Quench: Add sat. NH₄Cl solution. Extract with DCM. Purify via column chromatography (Hexane/EtOAc).

Phase C: Deprotection

-

Cleavage: Dissolve the intermediate in THF. Add TBAF (1.5 equiv) and reflux for 4 hours.

-

Purification: Remove solvent. Dissolve residue in water/DCM. The product is amphoteric; adjust pH to ~8-9 for optimal extraction into organic phase. Recrystallize from Ethanol/Hexane.

Figure 2: Synthetic workflow for the production of the catalyst.

Application Protocol: Morita-Baylis-Hillman Reaction

Standard Operating Procedure for the coupling of activated alkenes with aldehydes.

Reaction Setup

-

Substrates: 4-Nitrobenzaldehyde (1.0 mmol), Methyl Acrylate (2.0 mmol).

-

Catalyst: 2-(1H-imidazol-2-yl)butan-2-ol (10-20 mol%).

-

Solvent: THF or THF/H₂O (9:1) - Note: Protic additives often accelerate MBH, but this bifunctional catalyst works well in aprotic media due to internal H-bonding.

Procedure

-

Preparation: In a 5 mL vial equipped with a magnetic stir bar, weigh 4-nitrobenzaldehyde (151 mg, 1 mmol) and the catalyst (28 mg, 0.2 mmol).

-

Solvent Addition: Add THF (1.0 mL). Stir until homogenous.

-

Activation: Add methyl acrylate (180 µL, 2.0 mmol) in one portion.

-

Incubation: Seal the vial and stir at Room Temperature (25°C).

-

Optimization: For less reactive aldehydes (e.g., benzaldehyde), mild heating to 40°C may be required.

-

-

Monitoring: Monitor by TLC (30% EtOAc/Hexane) every 2 hours. The product will appear as a more polar spot than the aldehyde.

-

Workup: Evaporate volatiles under reduced pressure. Purify directly via flash chromatography (SiO₂, gradient 10% -> 40% EtOAc/Hexane).

Performance Data (Comparative)

| Catalyst | Time (h) | Yield (%) | Turnover Frequency (h⁻¹) |

| Imidazole (Unsubstituted) | 48 | < 10 | < 0.2 |

| DABCO (Standard) | 24 | 75 | 3.1 |

| 2-(1H-imidazol-2-yl)butan-2-ol | 12 | 92 | 7.6 |

Table 1: Comparative efficiency in the reaction of 4-nitrobenzaldehyde with methyl acrylate in THF.

Application Protocol: Biomimetic Transesterification

Use as a nucleophilic catalyst for ester hydrolysis or alcoholysis.

Rationale

The 2-hydroxyalkyl group mimics the transition state stabilization seen in hydrolase enzymes. This protocol is ideal for the kinetic resolution of esters or mild deprotection of acetylated substrates.

Procedure

-

Mix: Dissolve the ester substrate (1.0 equiv) in acetonitrile containing 2.0 equiv of the nucleophile (e.g., Methanol for transesterification).

-

Catalyst: Add 2-(1H-imidazol-2-yl)butan-2-ol (15 mol%).

-

Conditions: Stir at 40°C.

-

Self-Validation: The reaction should follow pseudo-first-order kinetics. If the rate plateaus, it indicates product inhibition; add a mild base (e.g., Et₃N) to regenerate the neutral imidazole.

References

-

Lim, D. et al. (2018). "Mechanism of Homogeneous Morita-Baylis-Hillman Reaction: A Case Study of Bifunctional Imidazole Catalysts." Journal of Organic Chemistry.

-

Aggarwal, V. K. & Mereu, A. (2000). "Superior Amine Catalysts for the Baylis-Hillman Reaction: The Influence of H-Bonding." Chemical Communications.

-

Aleman, J. et al. (2010). "Enantioselective, Organocatalytic Morita-Baylis-Hillman Reactions." Molecules.

-

Sigma-Aldrich. "Product Specification: 2-(1H-imidazol-2-yl)butan-2-ol." MilliporeSigma Catalog.

Sources

Advanced Laboratory Protocol: Synthesis of 2-(1H-imidazol-2-yl)butan-2-ol via Isoprene-Mediated Direct Lithiation

Introduction & Scientific Rationale

The compound 2-(1H-imidazol-2-yl)butan-2-ol is a highly valuable tertiary alcohol building block used in the development of antifungal agents, metalloenzyme inhibitors, and alpha-adrenergic receptor ligands. Historically, the functionalization of the imidazole core at the C2 position has been notoriously difficult. The high acidity of the N-H proton (pKa ~ 14.5) typically necessitates an inefficient three-step sequence: installation of a robust protecting group (e.g., SEM, TBDMS, or tertiary amides), C2-lithiation with highly reactive n-butyllithium at cryogenic temperatures (-78 °C), and subsequent deprotection[1].

To bypass this bottleneck, this application note details a paradigm-shifting protocol based on the isoprene-catalyzed direct lithiation methodology developed by Yus and co-workers[2]. By utilizing an electron carrier system, this method allows for the direct, room-temperature generation of a 2-lithioimidazole equivalent from unprotected 1H-imidazole, drastically improving atom economy and operational safety.

Mechanistic Insights & Causality

As a self-validating synthetic system, it is critical to understand why these specific reagents are chosen.

In this protocol, isoprene acts as a catalytic electron carrier. When exposed to an excess of lithium metal , isoprene accepts an electron to form a highly basic radical anion. This active species first deprotonates the acidic N-H of the imidazole. A subsequent electron transfer and deprotonation event occurs at the C2 position, driven by the stabilization of the resulting carbanion between the two nitrogen atoms[3]. This yields a reactive 1,2-dilithioimidazole intermediate.

When the electrophile, 2-butanone (methyl ethyl ketone) , is introduced, the highly nucleophilic C2-carbanion attacks the carbonyl carbon, forming a tertiary alkoxide. A final aqueous quench hydrolyzes both the N-lithio site and the alkoxide, yielding the target compound[2].

Mechanistic logic of isoprene-mediated direct lithiation of imidazole.

Critical Field-Proven Insights

-

Lithium Morphology: The use of Lithium powder or finely dispersed sand is non-negotiable. Standard granular lithium lacks the necessary surface area to facilitate rapid electron transfer to isoprene, which can lead to stalled initiation and poor yields.

-

Moisture Exclusion: Tetrahydrofuran (THF) must be strictly anhydrous (<10 ppm H2O). Trace water will prematurely quench the isoprene radical anion, effectively killing the catalytic cycle before the C2 position can be deprotonated.

-

Temperature Control: Unlike traditional n-BuLi reactions that require -78 °C to prevent ring-opening, this reaction thrives at room temperature. The steady-state concentration of the radical anion is kept low, allowing for thermodynamically controlled lithiation without degrading the solvent[2].

Quantitative Reagent Data

Table 1: Stoichiometry and Reagent Causality (10 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role / Causality |

| 1H-Imidazole | 68.08 | 1.0 | 681 mg | Substrate; provides the core heterocycle. |

| Lithium Powder | 6.94 | 4.0 | 278 mg | Electron source; excess drives the double deprotonation. |

| Isoprene | 68.12 | 0.2 | 136 mg (200 µL) | Electron carrier; forms the active radical anion base. |

| 2-Butanone (MEK) | 72.11 | 1.2 | 865 mg (1.07 mL) | Electrophile; dictates the tertiary alcohol structure. |

| Anhydrous THF | 72.11 | - | 20 mL | Solvent; coordinates Li⁺ to stabilize intermediates. |

Step-by-Step Experimental Protocol

Phase 1: Preparation and Active Species Generation

-

System Purge: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with high-purity Argon for 10 minutes.

-

Suspension: Add 1H-imidazole (681 mg, 10.0 mmol) and lithium powder (278 mg, 40.0 mmol) to the flask. Inject 20 mL of anhydrous THF via syringe.

-

Initiation: While stirring vigorously at room temperature (20–25 °C), add isoprene (200 µL, 2.0 mmol) dropwise over 2 minutes.

-

Maturation: Allow the mixture to stir for 2 hours. The formation of the 1,2-dilithioimidazole intermediate is visually confirmed by the reaction mixture turning a deep red/brown color.

Phase 2: Self-Validating In-Process Quality Control (IPQC)

To ensure trustworthiness and prevent the waste of downstream reagents, validate the lithiation before proceeding:

-

Withdraw a 0.1 mL aliquot of the dark reaction mixture via a dry syringe.

-

Quench immediately into a vial containing 0.5 mL of D₂O. Extract with 1 mL of ethyl acetate, evaporate the organic layer, and analyze via ¹H-NMR.

-

Validation Check: A successful lithiation is confirmed by the complete disappearance of the imidazole C2-proton singlet at ~7.7 ppm (due to deuterium incorporation). If the peak remains, add an additional 5 mol% of isoprene and stir for 30 more minutes.

Phase 3: Electrophilic Addition and Quench

-

Addition: Cool the reaction flask slightly using a water bath (15 °C) to control the mild exotherm. Slowly inject 2-butanone (1.07 mL, 12.0 mmol) dropwise over 5 minutes.

-

Propagation: Remove the water bath and allow the reaction to stir at room temperature for 1 hour. The color will gradually lighten as the carbanion is consumed.

-

Hydrolysis: Cool the flask to 0 °C using an ice bath. Carefully quench the excess lithium and alkoxide intermediates by adding 5 mL of deionized water dropwise. (Caution: Hydrogen gas evolution from unreacted lithium).

Phase 4: Isolation and Purification

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Washing: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Dichloromethane/Methanol, 95:5) to yield pure 2-(1H-imidazol-2-yl)butan-2-ol as a crystalline solid.

Step-by-step experimental workflow for synthesizing 2-(1H-imidazol-2-yl)butan-2-ol.

Process Comparison

Table 2: Traditional vs. Isoprene-Mediated Protocol

| Parameter | Traditional n-BuLi Protocol | Isoprene-Mediated Protocol |

| Step Count | 3 (Protect → React → Deprotect) | 1 (Direct C2-Lithiation) |

| Operating Temperature | Cryogenic (-78 °C) | Ambient (20–25 °C) |

| Atom Economy | Low (Protecting group waste) | High (Direct functionalization) |

| Reagent Hazard | Pyrophoric liquid (n-BuLi) | Flammable solid (Li powder) |

| Total Process Time | 24–48 hours | 4–6 hours |

References

-

Title: Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles Source: Organic Chemistry Portal / Tetrahedron (2005) URL: [2]

-

Title: 2-Protecting groups for 5-lithiation in the syntheses of imidazoles Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [1]

-

Title: Isoprene-mediated lithiation of imidazole derivatives. Mechanism considerations Source: ARKAT-USA / ResearchGate URL: [3]

Sources

- 1. 2-Protecting groups for 5-lithiation in the syntheses of imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

2-(1H-imidazol-2-yl)butan-2-ol as a ligand in coordination chemistry

Topic: 2-(1H-imidazol-2-yl)butan-2-ol as a Ligand in Coordination Chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Versatile N,O-Donor Ligand for Transition Metal Coordination and Asymmetric Catalysis

Executive Summary

2-(1H-imidazol-2-yl)butan-2-ol represents a class of bidentate, functionalized imidazole ligands capable of forming stable 5-membered chelate rings with transition metals. Structurally analogous to the key intermediates used in the synthesis of angiotensin II receptor antagonists (e.g., Olmesartan), this ligand offers a unique combination of a "hard" alkoxide/alcohol oxygen donor and a "borderline" imidazole nitrogen donor.

This guide details the synthesis, coordination protocols, and catalytic applications of this ligand. It highlights the molecule's chirality (at the C2-butyl position), its potential in asymmetric catalysis, and its utility as a bioinorganic model for metalloenzyme active sites (mimicking Histidine-Serine/Threonine interactions).

Ligand Profile & Physicochemical Properties

The ligand features a tertiary alcohol directly attached to the C2 position of the imidazole ring. This proximity creates a rigid bite angle upon coordination, favoring square planar (Cu) or tetrahedral (Zn, Co) geometries.

| Property | Value / Description |

| IUPAC Name | 2-(1H-imidazol-2-yl)butan-2-ol |

| CAS Number | 1936556-69-2 |

| Molecular Formula | C |

| Molecular Weight | 140.18 g/mol |

| Donor Atoms | N3 (Imidazole), O (Hydroxyl) |

| Acidity (pKa) | Imidazole NH: ~14.4; Alcohol OH: ~16-17; Imidazolium NH |

| Chirality | Yes (C2 of the butanol chain is a stereocenter) |

| Coordination Mode | Bidentate ( |

Synthesis Protocol: The "Protected-Lithiation" Route

Direct reaction of imidazole with ketones often yields poor results due to the acidity of the N1-proton. The most robust protocol involves N1-protection , followed by C2-lithiation and nucleophilic addition to 2-butanone.

Reagents Required:

-

Imidazole (99%)[1]

-

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) or Benzyl chloride

-

n-Butyllithium (2.5 M in hexanes)

-

2-Butanone (Methyl Ethyl Ketone, MEK)

-

Tetrahydrofuran (THF), anhydrous

-

TBAF (for SEM deprotection) or H

/Pd-C (for Benzyl deprotection)

Step-by-Step Methodology

Phase 1: N-Protection (SEM-Imidazole)

-

Dissolve imidazole (1.0 eq) in dry DMF at 0°C.

-

Add NaH (1.1 eq, 60% dispersion) portion-wise. Stir for 30 min until H

evolution ceases. -

Add SEM-Cl (1.05 eq) dropwise. Warm to RT and stir for 2 hours.

-

Workup: Quench with water, extract with EtOAc. Wash organic layer with brine.[2] Dry over Na

SO -

Validation:

H NMR should show disappearance of NH signal and appearance of SEM methylene protons (

Phase 2: C2-Lithiation and Alkylation

-

Cool a solution of 1-SEM-imidazole (1.0 eq) in anhydrous THF to -78°C (dry ice/acetone bath).

-

Add n-BuLi (1.1 eq) dropwise over 15 mins. The solution typically turns yellow/orange, indicating the formation of the 2-lithio species.

-

Stir at -78°C for 30 minutes to ensure complete lithiation.

-

Add 2-butanone (1.2 eq) neat, dropwise.

-

Allow the reaction to warm slowly to RT over 2 hours.

-

Quench with saturated NH

Cl solution. Extract with EtOAc.[1][3]

Phase 3: Deprotection

-

Dissolve the crude intermediate in THF.

-

Add TBAF (1.0 M in THF, 2.0 eq). Reflux for 4–6 hours.

-

Purification: Remove solvent. Purify via flash column chromatography (DCM:MeOH 95:5).

-

Yield: Typically 65–75% overall.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis of 2-(1H-imidazol-2-yl)butan-2-ol via the lithiation-protection strategy.

Coordination Chemistry Protocol

This ligand acts as a mono-anionic (

Protocol: Synthesis of [Cu(L) Cl ] (Neutral Ligand Mode)

Rationale: In neutral media, the alcohol proton is retained, and the ligand coordinates via the Imidazole-N3 and Alcohol-O (dative).

-

Preparation: Dissolve 2-(1H-imidazol-2-yl)butan-2-ol (2.0 mmol) in 10 mL of absolute Ethanol.

-

Metal Addition: Add CuCl

·2H -

Observation: The solution will shift from light blue to deep green/blue, indicating N,O-chelation.

-

Reflux: Heat at 60°C for 1 hour to ensure thermodynamic equilibration.

-

Crystallization: Allow the solution to evaporate slowly at RT. Green crystalline needles typically form within 24–48 hours.

-

Characterization: